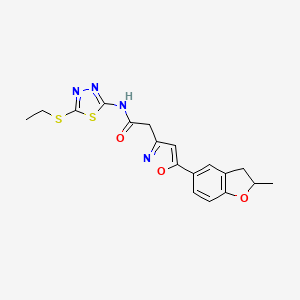
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound featuring an array of functional groups including thiadiazole, isoxazole, and benzofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1,3,4-thiadiazole ring:
Reagents: Ethylthio-acetic acid and hydrazine hydrate.
Conditions: Reflux in ethanol.
Products: 5-(ethylthio)-1,3,4-thiadiazole.
Step 2: Synthesis of the isoxazole moiety:
Reagents: 2-methyl-2,3-dihydrobenzofuran-5-yl-hydrazone and chloroacetic acid.
Conditions: Stirring at room temperature in the presence of a base.
Products: 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Step 3: Coupling of intermediates:
Reagents: 5-(ethylthio)-1,3,4-thiadiazole and 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Conditions: Heat under reflux in an appropriate solvent like dimethylformamide (DMF).
Products: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide.
Industrial Production Methods
Large Scale Synthesis: Involves continuous flow reactors to ensure precise control over reaction parameters.
Purification: Typically achieved through crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: Can be oxidized using agents such as potassium permanganate.
Reduction: Possible reduction using hydrogen in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution due to the presence of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
Oxidation: Converts the thiadiazole moiety into a sulfoxide or sulfone.
Reduction: Reduces the isoxazole ring, potentially breaking it into smaller fragments.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use in organocatalysis due to its unique electronic structure.
Biology
Enzyme Inhibitors: Its structure allows for interaction with various biological targets.
Antimicrobial Activity: Shows promise in the inhibition of bacterial growth.
Medicine
Drug Development: Used in the design of novel therapeutic agents.
Diagnostics: Potential application in the development of diagnostic probes.
Industry
Material Science: Incorporated into polymers and other advanced materials.
Agriculture: Potential as a pesticide due to its biological activity.
作用機序
Molecular Targets: Targets enzymes and receptors due to its diverse functional groups.
Pathways Involved: Interferes with metabolic and signaling pathways in organisms.
類似化合物との比較
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but differs in the thiadiazole and isoxazole substitutions.
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Features longer alkyl chains and halogen substitutions, altering its activity profile.
List of Similar Compounds
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methylbenzofuran-5-yl)isoxazol-3-yl)acetamide
This compound's intricate structure makes it a prime candidate for various scientific investigations, promising innovative applications across multiple domains. Quite the all-rounder, wouldn't you say?
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-26-18-21-20-17(27-18)19-16(23)9-13-8-15(25-22-13)11-4-5-14-12(7-11)6-10(2)24-14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJWLFNGSLEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)
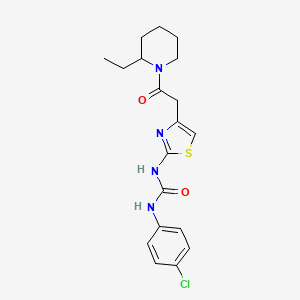
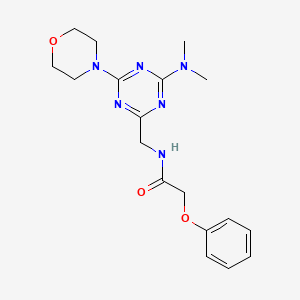
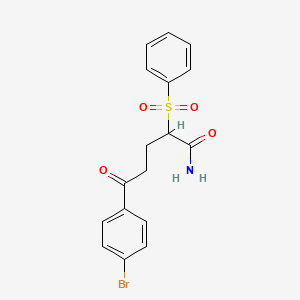
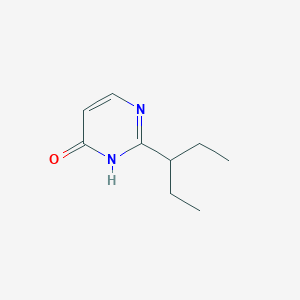

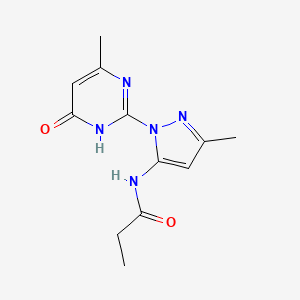
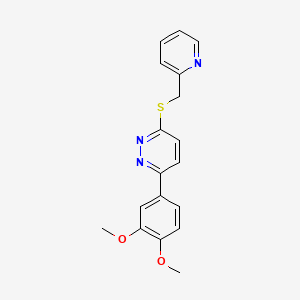

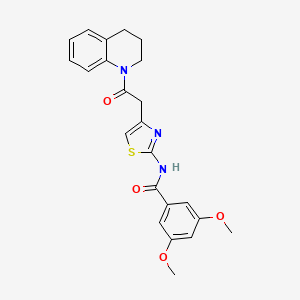
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)
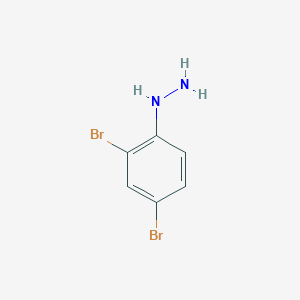
![ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622712.png)

